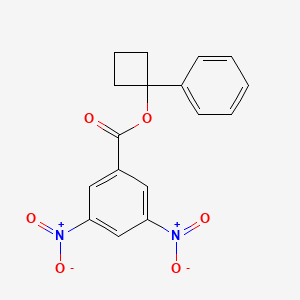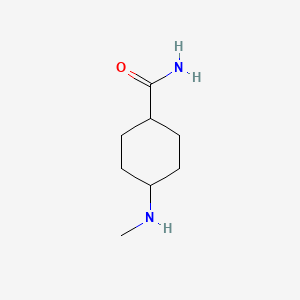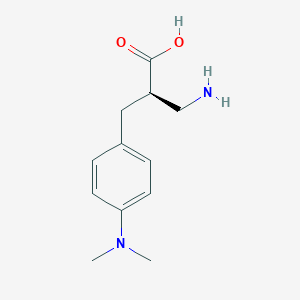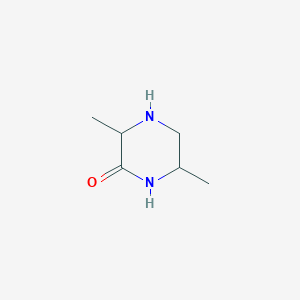
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate is an organic compound that combines a phenylcyclobutyl group with a 3,5-dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 1-phenylcyclobutanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorous pentachloride (PCl₅) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents (e.g., Br₂) for halogenation.
Major Products Formed
Hydrolysis: 3,5-dinitrobenzoic acid and 1-phenylcyclobutanol.
Reduction: 3,5-diaminobenzoate derivatives.
Substitution: Various substituted phenylcyclobutyl 3,5-dinitrobenzoates.
Aplicaciones Científicas De Investigación
(1-Phenylcyclobutyl) 3,5-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate involves its interaction with biological targets, such as enzymes and cellular membranes. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can disrupt cellular processes. Additionally, the phenylcyclobutyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrobenzoic acid: A precursor in the synthesis of (1-Phenylcyclobutyl) 3,5-dinitrobenzoate.
Ethyl 3,5-dinitrobenzoate: Similar structure but with an ethyl group instead of a phenylcyclobutyl group.
Propyl 3,5-dinitrobenzoate: Similar structure but with a propyl group instead of a phenylcyclobutyl group.
Uniqueness
This compound is unique due to the presence of the phenylcyclobutyl group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
18592-80-8 |
|---|---|
Fórmula molecular |
C17H14N2O6 |
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(1-phenylcyclobutyl) 3,5-dinitrobenzoate |
InChI |
InChI=1S/C17H14N2O6/c20-16(12-9-14(18(21)22)11-15(10-12)19(23)24)25-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,9-11H,4,7-8H2 |
Clave InChI |
MFGITMZHASGRQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=CC=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)

![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)


![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

